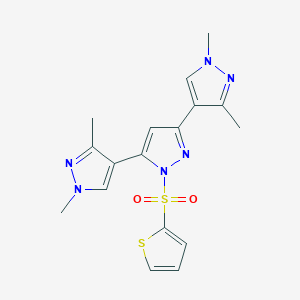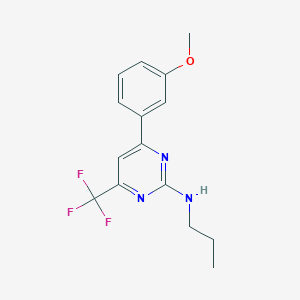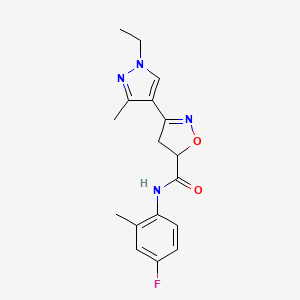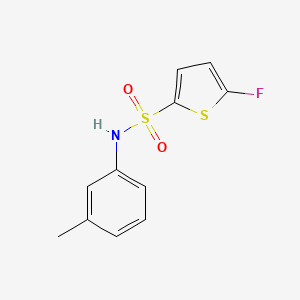![molecular formula C26H25FN4O B10922707 1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922707.png)
1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, an ethyl group, and a fluoromethylphenyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the various substituents. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyridine ring system.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be added via a cyclopropanation reaction.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction.
Incorporation of the Fluoromethylphenyl Group: This step involves the use of fluoromethylphenyl precursors in a coupling reaction to attach the group to the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolopyridine derivatives, such as:
Uniqueness
The uniqueness of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoromethylphenyl group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25FN4O |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H25FN4O/c1-3-19-13-21(26(32)29-20-12-9-16(2)22(27)14-20)23-24(18-10-11-18)30-31(25(23)28-19)15-17-7-5-4-6-8-17/h4-9,12-14,18H,3,10-11,15H2,1-2H3,(H,29,32) |
InChI Key |
ZQYBTFFUDOWYDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922626.png)


![4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10922640.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10922644.png)
![1-benzyl-N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922649.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10922679.png)

![N-(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10922687.png)

![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[3-(morpholin-4-yl)propyl]pyrimidin-2-amine](/img/structure/B10922704.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922709.png)
![3-{[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10922714.png)
